molecular formula C9H15N3 B13322818 (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine

(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B13322818
M. Wt: 165.24 g/mol
InChI Key: AVIMDQPLUNQZLB-UHFFFAOYSA-N
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Description

(4-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine is a pyrazole-derived methanamine compound characterized by a cyclobutyl substituent at the 4-position of the pyrazole ring and a methyl group at the 1-position.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

(4-cyclobutyl-2-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C9H15N3/c1-12-9(5-10)8(6-11-12)7-3-2-4-7/h6-7H,2-5,10H2,1H3

InChI Key

AVIMDQPLUNQZLB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2CCC2)CN

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

Methodology:
The foundational step involves synthesizing the pyrazole core, a heterocyclic ring essential for subsequent functionalization. Two prevalent routes are:

  • Hydrazine Condensation with 1,3-Dicarbonyl Compounds:
    This classical approach reacts hydrazine hydrate with suitable 1,3-dicarbonyl precursors under acidic or basic conditions to yield pyrazoles. For example, condensation of hydrazine with acetylacetone or analogous diketones under reflux conditions typically affords the pyrazole ring in high yield.

  • Cyclization of 1-Methyl-1H-pyrazol-5(4H)-one Derivatives:
    As per the synthesis of 1-methyl-2-pyrazolin-5-one, a key intermediate, the process involves chlorination of 1-methyl-4-pyrazolecarboxylic acids followed by cyclization under alkaline conditions, with yields reaching approximately 92.3% under optimized parameters (e.g., sodium hydroxide, 175°C, 6 hours).

Reaction Conditions:

  • Temperature: 150–175°C
  • Solvent: Aqueous sodium hydroxide or ethanol
  • Duration: 4–6 hours
  • Yield: Up to 92.5% for intermediate pyrazolone derivatives.

Introduction of the Cyclobutyl Group

Methodology:
The cyclobutyl moiety can be introduced via nucleophilic substitution or addition reactions onto the pyrazole ring, specifically targeting the 4-position. The process involves:

  • Preparation of Cyclobutyl Halides:
    Cyclobutyl bromides or chlorides are synthesized via radical halogenation or from cyclobutene derivatives through halogen addition reactions.

  • Nucleophilic Substitution on Pyrazole Derivatives:
    The pyrazole ring, bearing suitable leaving groups (e.g., halides at the 4-position), reacts with cyclobutyl halides in the presence of a base such as sodium hydride or potassium tert-butoxide, facilitating SN2 substitution. This step is crucial for attaching the cyclobutyl group at the 4-position of the pyrazole ring.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Base: Sodium hydride or potassium tert-butoxide
  • Temperature: 0–25°C (initial), then heated to 50–80°C for substitution
  • Yield: Variable, typically around 70–85% depending on reaction optimization.

Notes:

  • The reaction's regioselectivity is critical; the 4-position must be activated or pre-functionalized to facilitate substitution.

Attachment of the Methanamine Group

Methodology:
The final step involves introducing the methanamine functional group onto the pyrazole-cyclobutyl intermediate:

  • Reductive Amination:
    Reacting the substituted pyrazole with formaldehyde or paraformaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride can yield the methanamine derivative.

  • Direct Nucleophilic Substitution:
    Alternatively, if the intermediate bears a suitable leaving group (e.g., halide), nucleophilic substitution with ammonia or a primary amine can directly afford the methanamine moiety.

Reaction Conditions:

  • Solvent: Methanol or ethanol
  • Temperature: Room temperature to 60°C
  • Duration: 12–24 hours
  • Yield: Typically 65–80%, depending on conditions.

Summary of Reaction Pathway and Conditions

Step Reaction Reagents Solvent Temperature Duration Approximate Yield
1 Pyrazole ring formation Hydrazine hydrate + diketone Water / ethanol 150–175°C 4–6 hours 92.5% (intermediate)
2 Cyclobutyl group attachment Cyclobutyl halide + pyrazole derivative DMF / DMSO 50–80°C 12–24 hours 70–85%
3 Methanamine functionalization Formaldehyde + reducing agent Methanol Room temp–60°C 12–24 hours 65–80%

Chemical Reactions Analysis

Types of Reactions

(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related pyrazole-methanamine derivatives, highlighting substituent variations and their implications:

Compound Name Substituent at Pyrazole 4-Position Substituent on Methanamine Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(4-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine Cyclobutyl -NH2 C9H15N3 165.24 Potential bioactivity (inferred from analogs)
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine Trifluoromethyl -NH2 C6H8F3N3 179.14 Enhanced hydrophobicity; electronic effects from CF3 group
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine Ethyl (1-position) -NHCH3 C7H13N3 139.20 Increased steric bulk; tertiary amine functionality
[5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]methanamine 2,4-Dimethylthiazole -NH2 C9H12N4S 208.28 Heterocyclic extension; potential kinase inhibition
Key Observations:

Cyclobutyl vs. Trifluoromethyl (CF3): The cyclobutyl group introduces a strained aliphatic ring, which may enhance binding affinity in hydrophobic pockets (e.g., enzyme active sites). The molecular weight of the cyclobutyl derivative (165.24 g/mol) is higher than the CF3 analog (179.14 g/mol), reflecting differences in substituent bulk.

N-Methylation of Methanamine :

  • The N-methylated analog () exhibits reduced polarity compared to the primary amine in the target compound, which may influence membrane permeability in biological systems .

Solubility and Physicochemical Properties

While direct solubility data for (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine are unavailable, trends from methanamine derivatives () suggest:

  • Primary amines (e.g., -NH2) generally exhibit higher aqueous solubility than tertiary amines (e.g., -NHCH3) due to hydrogen-bonding capacity.
  • Hydrophobic substituents (e.g., cyclobutyl, CF3) may reduce solubility in polar solvents but enhance lipid bilayer penetration .

Q & A

Q. What are the standard synthetic routes for (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine?

  • Methodological Answer : Synthesis typically involves cyclization or substitution reactions starting from pyrazole precursors. For example:
  • Cyclobutyl Introduction : Cyclobutyl groups can be introduced via [2+2] cycloaddition or alkylation of pyrazole intermediates using cyclobutyl halides. Reaction conditions (e.g., temperature, catalysts) influence regioselectivity and yield .
  • Methylamine Functionalization : The methanamine group is often added through reductive amination or nucleophilic substitution, employing reagents like lithium aluminum hydride (LiAlH₄) or ammonia derivatives .
  • Key Reagents : Common reagents include cyclobutylmagnesium bromide for cyclobutylation and sodium cyanoborohydride for amine stabilization .

Q. How is the compound structurally characterized in synthetic workflows?

  • Methodological Answer : Post-synthesis characterization employs:
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and cyclobutyl substitution. For example, cyclobutyl protons appear as distinct multiplets between δ 2.5–3.5 ppm .
  • FTIR Spectroscopy : Stretching vibrations for C-N (≈1250 cm⁻¹) and N-H (≈3300 cm⁻¹) validate the methanamine group .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₀H₁₅N₃ for the target compound) and fragmentation patterns .

Advanced Research Questions

Q. How do crystallographic studies inform the molecular conformation and chirality of (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) reveals:
  • Conformational Flexibility : The cyclobutyl group adopts a puckered conformation, creating steric interactions with the pyrazole ring. This affects molecular symmetry and chiral centers .
  • Hydrogen Bonding : Graph set analysis (e.g., R₂²(8) motifs) identifies intermolecular interactions critical for crystal packing and stability .
  • Data Collection : High-resolution (<1.0 Å) datasets are recommended to resolve cyclobutyl ring disorder, a common issue in such structures .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictions in bioactivity (e.g., varying IC₅₀ values in kinase assays) may arise from:
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) can stabilize specific conformers. Compare data using standardized solvent systems .
  • Structural Analogues : Test derivatives (e.g., fluorinated cyclobutyl or methylamine variants) to isolate activity-contributing moieties .
  • Assay Conditions : Control for pH (affects amine protonation) and redox environments (e.g., glutathione interference) .

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict solubility by modeling interactions with water molecules. Adjust cyclobutyl substituents to reduce hydrophobicity .
  • Docking Studies : Use software like AutoDock Vina to map binding poses in target proteins (e.g., kinases). Focus on hydrogen bonds between the methanamine group and catalytic residues .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, emphasizing logP (<3) and topological polar surface area (>60 Ų) for blood-brain barrier penetration .

Key Considerations for Researchers

  • Data Reproducibility : Document reaction atmospheres (e.g., inert gas) to prevent oxidation of the methanamine group .
  • Advanced Characterization : Pair SCXRD with dynamic NMR to study conformational exchange in solution .
  • Biological Assays : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics when activity data conflicts .

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